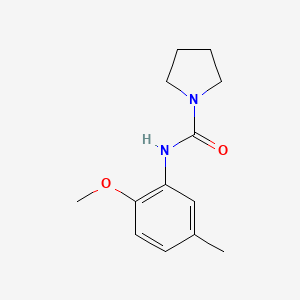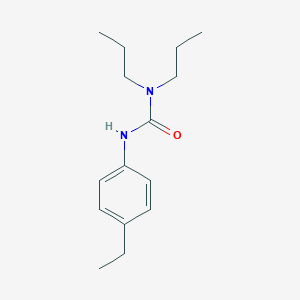![molecular formula C18H18N4O2 B5415371 N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMU, is an organic compound with potential scientific research applications. MMU is a member of the oxadiazole family, which has been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of various signaling pathways. This compound has been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. This compound has also been reported to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can improve cognitive function. This compound has also been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages and limitations for lab experiments. One advantage is that this compound is a relatively stable compound that can be easily synthesized and purified. This compound also exhibits a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, this compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in experiments.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on signaling pathways involved in cell proliferation and survival. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as Alzheimer's disease and cancer. Additionally, future research could focus on the development of new analogs of this compound with improved bioavailability and efficacy. Overall, this compound is a promising compound with potential scientific research applications, and further research is needed to fully understand its biological activities and potential therapeutic uses.
合成法
N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-methylphenyl isocyanate with 4-methylphenyl hydrazine to form the intermediate compound, 2-methylphenyl carbodiimide. The second step involves the reaction of the intermediate compound with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde to form this compound. The synthesis of this compound has been reported in several scientific studies, and the purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
科学的研究の応用
N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has potential scientific research applications, particularly in the field of drug discovery. This compound has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1-(2-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-9-14(10-8-12)17-21-16(24-22-17)11-19-18(23)20-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKINNSJCPZPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

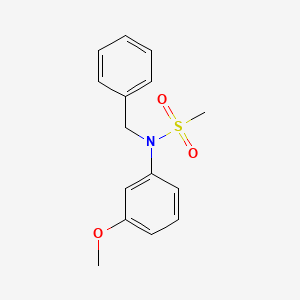
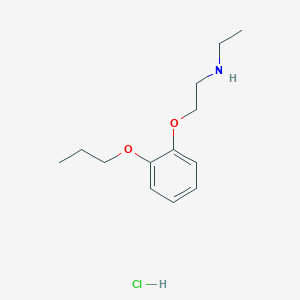
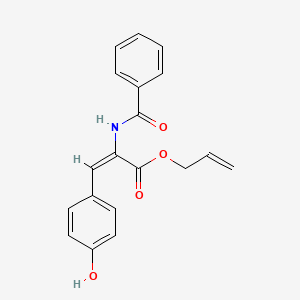
![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)
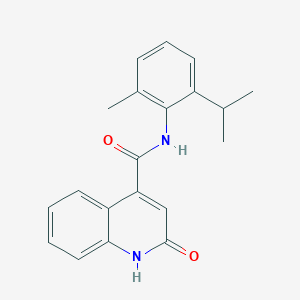
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5415332.png)
![4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5415338.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![2-[4-(4-methylbenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5415350.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)
